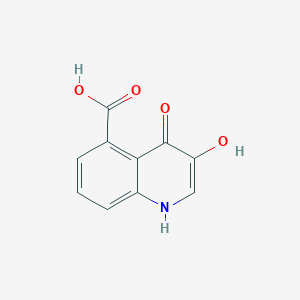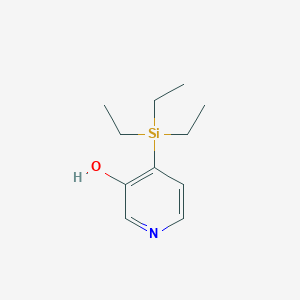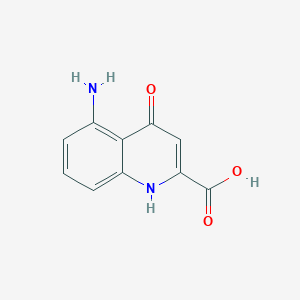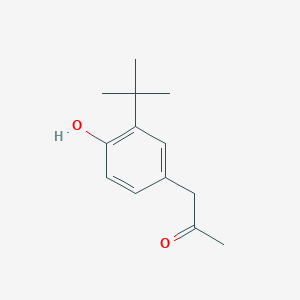
7-Methyl-2-(pyridin-2-yl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2-(pyridin-2-yl)indoline is a heterocyclic compound that features both an indoline and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(pyridin-2-yl)indoline typically involves the construction of the indoline and pyridine rings followed by their subsequent fusion. One common method involves the reaction of 2-bromo-7-methylindole with 2-pyridylboronic acid under Suzuki coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indoline ring to an indole ring.
Substitution: Electrophilic substitution reactions can occur on the indoline ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted indoline and indole derivatives, which can have different functional groups attached depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Methyl-2-(pyridin-2-yl)indoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential to treat various diseases, including cancer and infectious diseases. The compound’s structural features allow it to bind to specific enzymes and receptors, making it a valuable lead compound in drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the creation of materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of 7-Methyl-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylindoline: Similar in structure but lacks the pyridine ring.
2-(Pyridin-2-yl)indole: Contains an indole ring instead of an indoline ring.
7-Methylindole: Lacks the pyridine ring and has different reactivity.
Uniqueness
7-Methyl-2-(pyridin-2-yl)indoline is unique due to the presence of both the indoline and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H14N2 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
7-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H14N2/c1-10-5-4-6-11-9-13(16-14(10)11)12-7-2-3-8-15-12/h2-8,13,16H,9H2,1H3 |
Clé InChI |
JYNVSIUURSFDOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)CC(N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)
![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
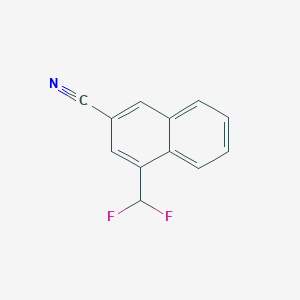
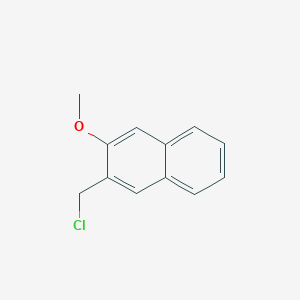
![3-Cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11894170.png)
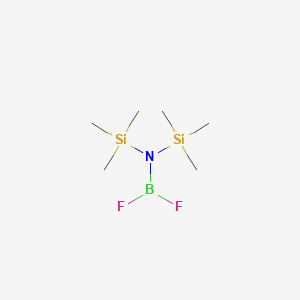

![6-Ethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B11894196.png)

